

An In-depth Technical Guide to the Spectroscopic Data of 2-Cyanoethyl Isothiocyanate

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Compound of Interest

Compound Name: 2-Cyanoethyl isothiocyanate

Cat. No.: B101025

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This guide provides a detailed overview of the expected spectroscopic data for **2-Cyanoethyl isothiocyanate** (also known as 3-isothiocyanatopropanenitrile). The information is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the characterization of this compound.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for **2-Cyanoethyl isothiocyanate**, the following tables summarize the predicted data based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ^1H NMR Data (Solvent: CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.8	Triplet	2H	-CH ₂ -NCS
~2.8	Triplet	2H	-CH ₂ -CN

Table 2: Predicted ^{13}C NMR Data (Solvent: CDCl_3)

Chemical Shift (δ) ppm	Assignment
~130	-N=C=S
~117	-C \equiv N
~45	-CH ₂ -NCS
~18	-CH ₂ -CN

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
~2250	C \equiv N stretch
~2100	-N=C=S asymmetric stretch
~2900-3000	C-H stretch (alkane)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
112	[M] ⁺ (Molecular Ion)
85	[M - HCN] ⁺
58	[M - CH ₂ CN] ⁺
54	[CH ₂ CH ₂ CN] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

- Dissolve 5-25 mg of **2-Cyanoethyl isothiocyanate** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- If necessary, filter the solution to remove any particulate matter.
- Instrumentation:
 - A standard NMR spectrometer operating at a frequency of 300 MHz or higher.
- ^1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Reference the chemical shifts to the residual solvent peak of CDCl_3 at 7.26 ppm.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon environment.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Reference the chemical shifts to the CDCl_3 solvent peak at 77.16 ppm.

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Thin Film Method):
 - Dissolve a small amount of **2-Cyanoethyl isothiocyanate** in a volatile solvent (e.g., dichloromethane).
 - Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
 - Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

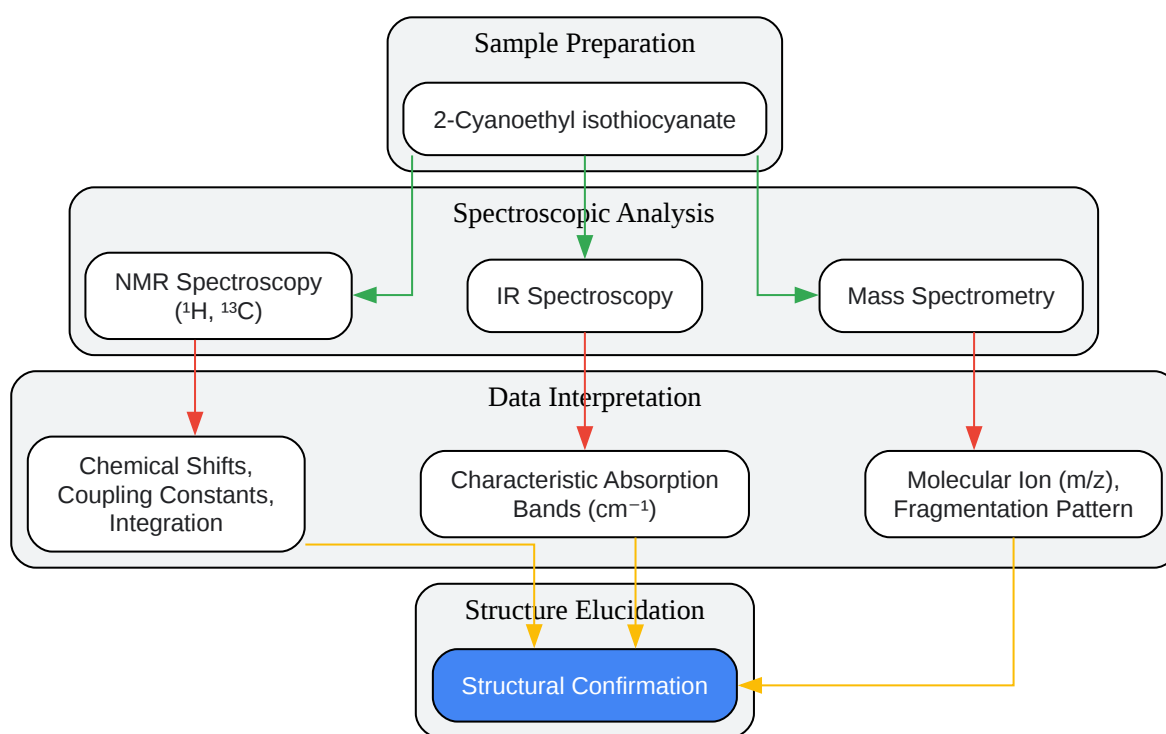
- Instrumentation:
 - A standard FT-IR spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean salt plate.
 - Place the salt plate with the sample film in the spectrometer's sample holder.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
 - The final spectrum is presented as percent transmittance versus wavenumber.

2.3 Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of **2-Cyanoethyl isothiocyanate** in a volatile organic solvent such as methanol or acetonitrile. The concentration should be in the range of 1-10 $\mu\text{g/mL}$.
- Instrumentation:
 - A mass spectrometer equipped with an electron ionization (EI) source.
- Data Acquisition:
 - Introduce the sample into the ion source.
 - Ionize the sample using a standard electron energy (typically 70 eV).
 - Scan a mass range appropriate for the expected molecular weight (e.g., m/z 30-200).
 - The resulting mass spectrum will show the molecular ion and various fragment ions. The molecular ion is the ion corresponding to the intact molecule.[\[1\]](#)

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **2-Cyanoethyl isothiocyanate**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. waters.com [waters.com]
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